2,3-Diiodo-5-(trifluoromethyl)pyridine
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Overview
Description
2,3-Diiodo-5-(trifluoromethyl)pyridine is an organoiodine compound with the molecular formula C6H2F3I2N. It is a derivative of pyridine, characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-5-(trifluoromethyl)pyridine typically involves the iodination of 5-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the 2 and 3 positions of the pyridine ring . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: The formation of biaryl compounds or other complex structures is possible through coupling reactions.
Scientific Research Applications
2,3-Diiodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-5-(trifluoromethyl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of iodine atoms and a trifluoromethyl group enhances its reactivity and allows for selective functionalization of the pyridine ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Uniqueness
The trifluoromethyl group further enhances its chemical stability and electronic properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,3-diiodo-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFJYJAZSYLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679124 |
Source
|
Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-67-8 |
Source
|
Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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